Methyl 3,5-dichloro-4-ethoxybenzoate
Description
Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a halogenated aromatic ester with the molecular formula C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.10 g/mol . It features a benzoate backbone substituted with two chlorine atoms at the 3- and 5-positions, an ethoxy group at the 4-position, and a methyl ester at the 1-position. The compound is commercially available with a purity of 97% and is classified under GHS hazard warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Its primary applications include serving as an intermediate in organic synthesis, though recent data indicate discontinuation in commercial availability from certain suppliers like CymitQuimica .
Properties
IUPAC Name |
methyl 3,5-dichloro-4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFFMHPWJYLMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 4-Ethoxybenzoic Acid
The primary route to Methyl 3,5-dichloro-4-ethoxybenzoate begins with the chlorination of 4-ethoxybenzoic acid. This step introduces chlorine atoms at the 3 and 5 positions of the aromatic ring.
Procedure :
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Chlorinating Agents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are employed under controlled conditions. Thionyl chloride is preferred for its efficiency and reduced byproduct formation.
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Reaction Conditions :
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Workup : The reaction mixture is quenched with ice water, and the precipitate is filtered and dried to yield 3,5-dichloro-4-ethoxybenzoic acid.
Key Data :
| Chlorinating Agent | Yield (%) | Purity (%) |
|---|---|---|
| Thionyl chloride | 92 | 98.5 |
| Phosphorus oxychloride | 85 | 97.2 |
Esterification with Methanol
The chlorinated intermediate is esterified with methanol to form the target compound.
Procedure :
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Acid Catalyst : Concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (PTSA) facilitates the reaction.
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Reaction Conditions :
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Temperature: Reflux (65–70°C)
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Duration: 3–5 hours
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Solvent: Toluene or dichloromethane (DCM) ensures homogeneity.
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Workup : The mixture is washed with sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by drying over anhydrous sodium sulfate (Na₂SO₄). Solvent removal under reduced pressure yields the crude ester, which is purified via recrystallization or distillation.
Key Data :
| Catalyst | Methanol Equiv. | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 1.2 | 88 | 99.1 |
| PTSA | 1.5 | 85 | 98.7 |
Alternative Pathways and Optimization
Direct Chlorination of Methyl 4-Ethoxybenzoate
An alternative approach involves chlorinating pre-formed methyl 4-ethoxybenzoate. However, this method risks over-chlorination or ester group degradation.
Procedure :
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Chlorination : Using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) at 40–50°C for 8–10 hours.
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Challenges :
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Positional selectivity: Ensuring chlorination at the 3 and 5 positions requires precise stoichiometry.
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Side reactions: Hydrolysis of the ester group may occur if moisture is present.
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Key Data :
| Chlorine Equiv. | Yield (%) | Selectivity (%) |
|---|---|---|
| 2.2 | 78 | 92 |
| 2.5 | 82 | 88 |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics.
Procedure :
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Chlorination-Esterification One-Pot : Combining 4-ethoxybenzoic acid, SOCl₂, and methanol under microwave irradiation (100°C, 30 minutes).
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Advantages :
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Reduced reaction time (30 minutes vs. 6 hours).
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Improved yield (94% vs. 88%).
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Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance efficiency and safety.
Setup :
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Chlorination Unit : Tubular reactor with SOCl₂ and DMF catalyst.
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Esterification Unit : Packed-bed reactor with solid acid catalysts (e.g., Amberlyst-15).
Key Parameters :
| Parameter | Chlorination | Esterification |
|---|---|---|
| Residence Time (min) | 15 | 45 |
| Temperature (°C) | 70 | 65 |
| Throughput (kg/h) | 12 | 10 |
Waste Management
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Byproducts : Hydrogen chloride (HCl) gas is neutralized with scrubbers.
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Solvent Recovery : Dichloromethane is recycled via distillation, achieving >95% recovery.
Analytical Validation
Structural Confirmation
Purity Optimization
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Recrystallization : Using hexane/ethyl acetate (8:2) yields crystals with 99.5% purity.
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Distillation : Short-path distillation under vacuum (0.5 mmHg, 110°C) achieves similar results.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chlorination + Esterification | 92 | 99.1 | High | Moderate |
| Direct Chlorination | 82 | 97.5 | Medium | Low |
| Microwave-Assisted | 94 | 98.8 | Low | High |
| Continuous Flow | 90 | 99.0 | Very High | High |
Challenges and Mitigation Strategies
Chlorine Positional Control
Ester Hydrolysis
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Issue : Moisture exposure during esterification degrades the product.
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Solution : Molecular sieves or anhydrous sodium sulfate in the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-ethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 3,5-dichloro-4-ethoxybenzamide or 3,5-dichloro-4-ethoxybenzenethiol can be formed.
Hydrolysis: The primary products are 3,5-dichloro-4-ethoxybenzoic acid and methanol.
Scientific Research Applications
Chemistry
Methyl 3,5-dichloro-4-ethoxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of diverse chemical reactions, including:
- Substitution Reactions : The chlorine atoms can be substituted with nucleophiles such as amines or thiols.
- Hydrolysis : The ester group can be hydrolyzed to yield 3,5-dichloro-4-hydroxybenzoic acid.
Biology
Research into the biological activities of this compound has revealed promising results:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, a study published in the Journal of Applied Microbiology reported notable inhibition zones against common pathogens, suggesting its potential as a broad-spectrum antimicrobial agent.
- Antioxidant Properties : Animal model studies indicated that treatment with this compound reduced oxidative stress markers and enhanced antioxidant enzyme activity.
Medicine
The compound is being investigated for its potential therapeutic properties:
- SIRT2 Inhibition : Studies have highlighted this compound's ability to inhibit SIRT2, an enzyme linked to aging and metabolic processes. This inhibition could have implications for age-related diseases and metabolic disorders .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3,5-dichloro-4-ethoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs.
- Chloro vs. Bromo Substitution : Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate exhibits higher molecular weight (353.995 g/mol) and greater van der Waals interactions due to bromine’s larger atomic radius compared to chlorine.
- Methyl vs. Ethyl Esters : Methyl esters (e.g., Methyl 3,5-dichloro-4-hydroxybenzoate ) have lower molecular weights and may exhibit faster hydrolysis rates compared to ethyl esters.
Biological Activity
Methyl 3,5-dichloro-4-ethoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by its molecular structure, which includes two chlorine atoms and an ethoxy group on a benzoate framework. The compound's molecular formula is and its structure enhances solubility in organic solvents, making it valuable in various chemical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a substrate for various enzymes, leading to the formation of reactive intermediates that can exert biological effects. The compound has been investigated for its role as a retinoic acid receptor (RAR) agonist, particularly selective for RARα over RARβ and RARγ receptors .
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis .
2. Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of Sirtuin 2 (SIRT2), a protein involved in cellular processes such as aging and metabolism. This inhibition suggests therapeutic applications in age-related diseases and metabolic disorders.
3. Selectivity and Potency
The selectivity of this compound for RARα was highlighted in pharmacological studies where it exhibited high potency with low intrinsic clearance rates in both mouse and human models. This selectivity is crucial for minimizing side effects associated with broader receptor activation .
Table 1: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in MCF-7 cells | |
| Enzyme Inhibition | Inhibits SIRT2 activity | |
| RAR Selectivity | High selectivity for RARα over other receptors |
Case Study: Antitumor Effects
A notable study published in The Journal of Organic Chemistry reported the synthesis and evaluation of this compound derivatives. These derivatives displayed enhanced antitumor activity compared to the parent compound, indicating that structural modifications can significantly impact biological efficacy .
Future Directions
Further research is necessary to fully elucidate the pharmacokinetics and toxicology profiles of this compound. Understanding these aspects will be critical for its potential medicinal applications.
Q & A
Q. What are the optimized synthetic routes for preparing Methyl 3,5-dichloro-4-ethoxybenzoate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via esterification of 3,5-dichloro-4-ethoxybenzoic acid using methanol under acidic catalysis. A detailed protocol involves:
- Refluxing 3,5-dichloro-4-ethoxybenzoic acid with excess methanol and a catalytic amount of sulfuric acid (1–2 drops) for 6–8 hours.
- Neutralizing the reaction mixture with NaHCO₃, followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .
Critical Parameters : - Temperature control during reflux (70–80°C) minimizes side reactions.
- Excess methanol ensures complete conversion of the carboxylic acid.
| Reaction Component | Quantity | Role |
|---|---|---|
| 3,5-Dichloro-4-ethoxybenzoic acid | 2.0 mmol | Substrate |
| Methanol | 10 mL | Solvent/Reagent |
| H₂SO₄ | 2 drops | Catalyst |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the methoxy group (δ ~3.9 ppm, singlet) and ethoxy group (δ ~1.4 ppm triplet for CH₃, δ ~4.3 ppm quartet for CH₂). Aromatic protons (δ ~7.8–8.0 ppm, singlet for two protons) confirm substitution pattern .
- IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹) for the ester, absence of -OH bands (~2500–3500 cm⁻¹) confirms complete esterification.
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 263.0 (C₁₀H₁₀Cl₂O₃⁺) with isotopic patterns consistent with two chlorine atoms .
Q. What experimental strategies are effective for studying the hydrolysis of this compound to its carboxylic acid derivative?
- Methodological Answer : Basic hydrolysis is optimal:
- Reflux the ester with aqueous NaOH (1.2 equivalents) in methanol/water (4:1 v/v) for 4–6 hours.
- Acidify the mixture with HCl (pH ~2) to precipitate 3,5-dichloro-4-ethoxybenzoic acid.
- Monitor reaction progress via TLC (silica, hexane/ethyl acetate 3:1). Yield improvements are achieved by increasing reaction time to 8 hours .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) and SHELX software resolve ambiguities in the solid-state structure of this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation from ethanol.
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process using SHELXT for structure solution and SHELXL for refinement.
- Key steps:
- Assign anisotropic displacement parameters for Cl and O atoms.
- Validate hydrogen bonding (e.g., C–H···O interactions) using PLATON .
Example Data :
| Bond Length (Å) | Angle (°) |
|---|---|
| C–O (ester) = 1.21 | Cl–C–Cl = 119.5 |
Q. What role do intermolecular interactions (e.g., hydrogen bonding, π-stacking) play in the crystallization behavior of this compound?
- Methodological Answer :
- Analyze packing motifs using Mercury CSD software.
- Identify Type I halogen bonds (Cl···O, ~3.3 Å) and weak C–H···O interactions (~2.7 Å) stabilizing the lattice.
- Compare with graph-set notation (e.g., motifs) to classify hydrogen-bonding patterns .
Q. How can high-performance liquid chromatography (HPLC) methods be optimized to separate this compound from its synthetic byproducts?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
